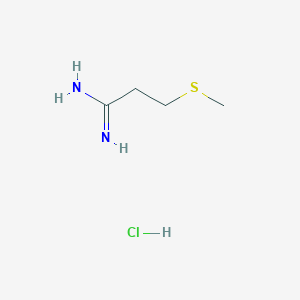
3-(Methylthio)propanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Methylthio)propanimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various methylthio-substituted compounds and their syntheses, which can provide insights into the chemical behavior and properties of similar compounds. Methylthio groups are commonly found in medicinal and heterocyclic compounds, indicating the relevance of this functional group in pharmaceutical chemistry
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
3-(Methylthio)propanimidamide hydrochloride is involved in chemical synthesis processes. For instance, it reacts with p-chlorophenylhydrazine hydrochloride to produce p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, a compound that has been studied for its crystal structure and properties (Karczmarzyk, Mojzych, & Rykowski, 2000).
Microbial Biosynthesis
This compound plays a role in microbial biosynthesis, particularly in enhancing the content of 3-(methylthio)-1-propanol, a significant sulfur compound in Baijiu, a Chinese alcoholic beverage. A synthetic microbial community approach is used to increase its content, thereby improving the flavor quality of products (Du et al., 2021).
Pesticide Degradation
Research has explored the degradation of various pesticides, including those containing methyl isothiocyanate, where 3-(Methylthio)propanimidamide hydrochloride may be relevant. The degradation process involves both chemical and biological mechanisms, significantly impacting intensive agriculture practices (Dungan & Yates, 2003).
Protein Labelling
This compound is also used in the non-deleterious labeling of antibody proteins. For example, short-chain DNP imidoesters derived from methyl 3-(2,4- dinitrophenylthio ) propionimidate hydrochloride have been used to introduce DNP groups into antibody proteins without significantly altering their binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).
Environmental Fate in Agriculture
Studies on the environmental fate of agricultural fumigants in plasticulture systems have involved this compound. Understanding its behavior in soil, particularly in terms of soil concentration, degradation rates, and impact on agricultural practices, is crucial (Chellemi et al., 2011).
Eigenschaften
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propanimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


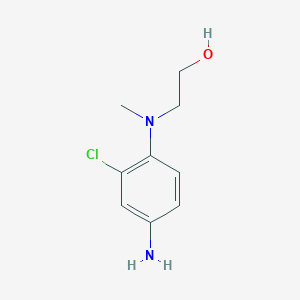
![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
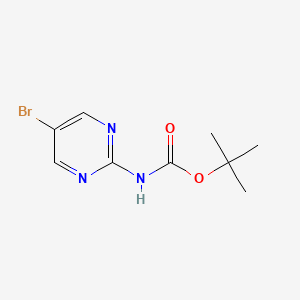

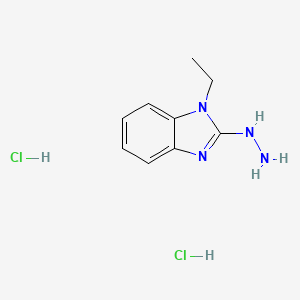

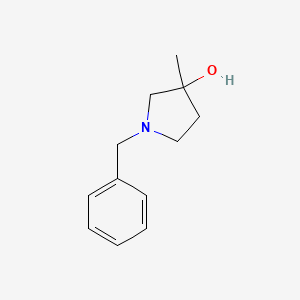

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
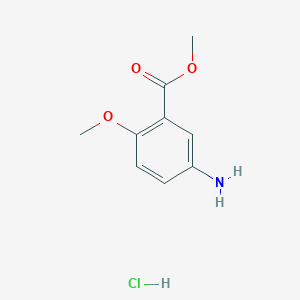
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)